molecular formula C17H18N2O4 B4856527 N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide

N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B4856527
M. Wt: 314.34 g/mol
InChI Key: KPVYHEZCIQWTFV-NTCAYCPXSA-N
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Description

The compound N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide features a benzamide core linked to a propen-2-yl chain substituted with a furan-2-yl group and a 2-methoxyethylamino moiety. Its structure includes:

  • α,β-Unsaturated ketone (enone system): Enhances electrophilicity, enabling Michael addition or nucleophilic attack.
  • 2-Methoxyethylamino substituent: Modifies solubility and electronic properties via the methoxy group.

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-11-9-18-17(21)15(12-14-8-5-10-23-14)19-16(20)13-6-3-2-4-7-13/h2-8,10,12H,9,11H2,1H3,(H,18,21)(H,19,20)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVYHEZCIQWTFV-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Introduction of the benzamide group: The benzamide group is introduced via amidation reactions, often using benzoyl chloride and an appropriate amine.

    Attachment of the methoxyethylamino group: This step involves the reaction of the intermediate compound with 2-methoxyethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form corresponding alcohols.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the benzamide.

    Substitution: Compounds with new substituents replacing the methoxyethylamino group.

Scientific Research Applications

Synthesis and Structural Insights

The compound can be synthesized through various chemical reactions, including the coupling of furan derivatives with amine functionalities. Its structural components, such as the furan ring and benzamide moiety, contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring furan and benzamide structures. For instance, derivatives of similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. A study indicated that benzo[b]furan derivatives exhibited excellent selectivity and potency against human cancer cells, with some compounds achieving GI50 values below 0.01 µM across multiple cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Aryl acyl sulfonamides, similar in structure to our compound, have been shown to possess antibacterial and antifungal activities against a range of pathogens . This indicates that N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide may also exhibit such properties, warranting further investigation.

Anti-inflammatory Effects

Compounds containing furan rings are often associated with anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes, which could be a valuable therapeutic approach for inflammatory diseases.

Drug Development

Given its structural features and biological activities, this compound holds potential as a lead compound in drug development. Its ability to selectively target cancer cells makes it a candidate for further optimization and clinical testing.

Combination Therapies

The compound may also be explored in combination therapies with existing anticancer drugs to enhance efficacy and reduce resistance. The synergistic effects observed in similar compounds suggest that this approach could improve treatment outcomes for patients.

Case Studies and Research Findings

A comprehensive analysis of related compounds has been conducted to evaluate their therapeutic potential:

Compound NameBiological ActivityReference
Benzo[b]furan derivativesAntiproliferative against cancer cells
Aryl acyl sulfonamidesAntibacterial and antifungal
Furan-containing compoundsAnti-inflammatory effects

These findings underline the importance of further research into this compound to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The furan ring and benzamide group can interact with enzymes and receptors, modulating their activity. The methoxyethylamino group may enhance the compound’s solubility and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent on Amino Group Aromatic Substituent Melting Point (°C) Reference ID
N-[1-(Furan-2-yl)-3-(o-tolylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) o-Tolyl 3,4,5-Trimethoxybenzamide 222–224
N-[1-(Furan-2-yl)-3-(4-hydroxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4d) 4-Hydroxyphenyl 3,4,5-Trimethoxybenzamide 214–216
N-(1-(Furan-2-yl)-3-((3-methylbenzyl)amino)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (5a) 3-Methylbenzyl 3,4,5-Trimethoxybenzamide 175–177
N-(3-(4-chlorophenylamino)-1-(Furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b) 4-Chlorophenyl 3,4,5-Trimethoxybenzamide 241–243
N-[(Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide Allylamino 4-Methoxybenzamide Not Reported
Target Compound 2-Methoxyethylamino Benzamide Not Reported N/A

Physicochemical Properties

Melting Points :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced intermolecular forces. For instance, compound 2b (4-chlorophenyl) melts at 241–243°C , while 4d (4-hydroxyphenyl) melts lower at 214–216°C .
  • The 2-methoxyethylamino group in the target compound may lower the melting point compared to aryl-substituted analogs due to reduced crystallinity.

Spectroscopic Data :

  • IR : All compounds show NH (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=C (~1600 cm⁻¹) stretches .
  • NMR : The furan-2-yl proton resonates at δ 6.5–7.5 ppm, while methoxy groups appear at δ 3.7–3.9 ppm .

Antifungal Activity :

  • Compound 5(B4) (3-nitrophenyl substituent) showed potent activity against Candida albicans (MIC = 2 µg/mL), comparable to ketoconazole .
  • 5(B6) (2-fluorophenyl substituent) also exhibited broad-spectrum antifungal effects .

Cytotoxic Activity :

  • Thiazole-containing derivatives (e.g., 3b , 3c ) demonstrated cytotoxicity, with IC₅₀ values in the micromolar range .

Target Compound Implications :

Structure-Activity Relationships (SAR)

  • Aryl vs. Alkyl Amino Groups: Aryl substituents (e.g., chlorophenyl, nitrophenyl) enhance antifungal activity but may reduce solubility. Alkyl groups (e.g., 2-methoxyethyl) balance hydrophobicity and solubility.
  • Electron-Withdrawing Groups : Nitro or chloro substituents on the aryl ring increase electrophilicity, enhancing interactions with biological targets .
  • Methoxy Positioning: 3,4,5-Trimethoxybenzamide derivatives (e.g., 4a) show higher melting points and stability compared to mono-methoxy analogs .

Biological Activity

N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and relevant studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, with a molecular weight of 314.33 g/mol. The compound features a furan ring, a methoxyethyl group, and an amide functional group, contributing to its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, combining various precursors to form the desired product. The synthetic route often includes the formation of the furan moiety followed by amine coupling and subsequent modifications to introduce the methoxyethyl group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown efficacy against various fungal pathogens, with some compounds demonstrating inhibition rates exceeding 80% against species like Botrytis cinerea and Fusarium graminearum .

CompoundInhibition Rate (%)Target Pathogen
10a84.4Botrytis cinerea
10d83.6Fusarium graminearum
10e83.3Marssonina mali

Insecticidal Activity

Insecticidal properties have also been reported for related benzamide compounds. For example, certain derivatives demonstrated lethal activity against pests such as Helicoverpa armigera and Spodoptera frugiperda, highlighting their potential as agricultural biocontrol agents .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against human cell lines have shown that many derivatives of this compound are non-toxic at effective concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of benzamide derivatives:

  • Study on Anti-Tubercular Activity : A series of benzamide derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential for further development .
  • Zebrafish Embryo Toxicity Test : The toxicity of these compounds was assessed using zebrafish embryos, with results indicating low toxicity levels at concentrations that showed significant biological activity .

Q & A

Q. What are the standard synthetic routes for preparing N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with substituted benzamides and functionalized acrylamide intermediates. Key steps include:

  • Condensation reactions between furan-containing aldehydes and active methylene compounds (e.g., β-ketoamides) to form the enaminone core .
  • Amide coupling using reagents like EDCI/HOBt or acetic acid-mediated reactions to introduce the 2-methoxyethylamino group .
  • Reaction optimization : Solvents (ethanol, THF), temperatures (reflux at 80–100°C), and catalysts (e.g., Cu(I) for stereochemical control) are critical for yield and purity .
    Validation : Monitor via TLC and HPLC; purify via column chromatography or recrystallization (DMF/H₂O) .

Q. How is the geometric isomerism of this compound addressed during synthesis?

Methodological Answer: The double bond in the prop-1-en-2-yl moiety leads to E/Z isomerism. Strategies include:

  • Stereoselective synthesis : Use of LDA (lithium diisopropylamide) in THF to control enolate geometry during acrylamide formation .
  • Chromatographic separation : Employ reverse-phase HPLC to isolate isomers .
  • Spectroscopic confirmation : Compare 1H^1H-NMR coupling constants (JJ) for vinyl protons (e.g., J=1215HzJ = 12–15 \, \text{Hz} for trans isomers) .

Q. What spectroscopic techniques are used to confirm the structure?

Methodological Answer:

  • NMR : 1H^1H- and 13C^13C-NMR identify furan (δ 6.3–7.5 ppm), benzamide carbonyl (δ 165–170 ppm), and methoxyethyl groups (δ 3.2–3.5 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.2) .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and furan C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates; ethanol minimizes side reactions .
  • Temperature control : Reflux (~80°C) accelerates condensation but risks decomposition; lower temps (40–60°C) improve selectivity for amide coupling .
  • Catalyst screening : Cu(I) catalysts improve stereochemical outcomes in heterocyclic intermediates .
    Data Table :
ConditionYield (%)Purity (%)
Ethanol, reflux7195
THF, 40°C5898
DMF, 60°C8293
Source: Adapted from

Q. What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Anticancer screening : MTT assays on HepG2 or MCF-7 cells, with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution (MIC against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., VEGFR-2) .
    Note : Pre-treat compounds with DMSO (≤0.1% final concentration) to avoid solvent toxicity .

Q. How do computational methods aid in mechanistic studies?

Methodological Answer:

  • Molecular docking : Predict binding to targets (e.g., HIV-1 capsid proteins) using AutoDock Vina; validate with MD simulations .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity .
  • ADMET prediction : Use SwissADME to assess logP, bioavailability, and CYP450 interactions .

Q. How does structural modification (e.g., substituent variation) impact activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl at aryl positions) enhance antimicrobial potency but reduce solubility .
  • Methoxyethyl vs. allylamino : Methoxyethyl improves metabolic stability (reduced CYP3A4 oxidation) .
    Data Table :
SubstituentAnticancer IC₅₀ (μM)logP
3,4-Dimethoxybenzamide12.32.8
3-Chlorophenyl8.73.5
4-Methoxyphenyl15.92.1
Source:

Handling Data Contradictions

Q. How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Standardize assays : Use identical cell lines (e.g., HepG2 from ATCC) and protocols (e.g., 48h incubation) .
  • Control variables : Match solvent, concentration, and purity (>95% by HPLC) .
  • Meta-analysis : Compare datasets using tools like RevMan; highlight outliers due to structural analogs (e.g., furan vs. thiophene derivatives) .

Q. Why do similar compounds show divergent solubility profiles?

Methodological Answer:

  • Crystallinity : Amorphous vs. crystalline forms (assessed via XRD) alter solubility .
  • Protonation states : Adjust pH during dissolution (e.g., use citrate buffer for ionizable amines) .
  • Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility .

Key Research Gaps

  • In vivo pharmacokinetics : Limited data on oral bioavailability and tissue distribution.
  • Toxicology : Acute toxicity studies (LD₅₀) in rodent models are pending .
  • Target identification : Proteomics (e.g., SILAC) needed to map binding partners beyond computational predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(Furan-2-yl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide

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